![molecular formula C13H9ClO2 B1367883 2-Chloro-5-phenylbenzoic acid CAS No. 855207-59-9](/img/structure/B1367883.png)
2-Chloro-5-phenylbenzoic acid
Overview
Description
2-Chloro-5-phenylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a chlorine atom at the second position and a phenyl group at the fifth position on the benzoic acid ring. This compound is widely used in various fields, including medical, environmental, and industrial research .
Mechanism of Action
Target of Action
A structurally similar compound, 2-chloro-5-nitro-n-phenylbenzamide, has been reported to interact with several targets, includingNuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma , and Retinoic acid receptor RXR-alpha . These targets play crucial roles in various cellular processes, including gene expression regulation and metabolic homeostasis .
Mode of Action
Based on the targets of the similar compound mentioned above, it can be inferred that 2-chloro-5-phenylbenzoic acid might interact with its targets to modulate their activity, leading to changes in gene expression and metabolic processes .
Biochemical Pathways
Given the targets of the similar compound, it is plausible that this compound could influence pathways related togene expression , metabolic regulation , and cellular differentiation .
Result of Action
Based on the targets of the similar compound, it can be inferred that this compound might influencegene expression , metabolic processes , and cellular differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-phenylbenzoic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses palladium catalysts and boronic acids to form carbon-carbon bonds. The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing complex organic molecules .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura cross-coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Additionally, green chemistry approaches, such as using water extract of leaf ash of neem as a reaction medium, have been developed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-phenylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding quinones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include alcohols, aldehydes, and corresponding reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
2-Chloro-5-phenylbenzoic acid serves as an important building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules, which can be employed in pharmaceuticals and agrochemicals. Its reactivity allows for the formation of N-substituted derivatives through amination reactions.
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in treating inflammatory diseases. Research indicates that derivatives of this compound exhibit anti-inflammatory properties without the side effects commonly associated with steroid-based treatments . This makes it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells, suggesting that it could be developed into a therapeutic agent for cancer treatment . Additionally, its antimicrobial properties have been investigated, indicating potential applications in combating various infections.
Data Table: Applications Overview
Case Study 1: Anti-inflammatory Properties
A study conducted on substituted phenylbenzoic acids demonstrated that this compound effectively reduced edema in animal models. The results indicated that the compound could serve as a potent anti-inflammatory agent with fewer side effects compared to traditional steroids .
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines by inducing apoptosis. The mechanism involves the activation of intrinsic apoptotic pathways, making it a promising candidate for further development in cancer therapeutics .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-methoxybenzoic acid
- 2-Chloro-5-aminobenzoic acid
Uniqueness
2-Chloro-5-phenylbenzoic acid is unique due to the presence of both a chlorine atom and a phenyl group on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in both research and industrial settings .
Biological Activity
2-Chloro-5-phenylbenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
This compound is characterized by the presence of a chlorine atom and a phenyl group attached to a benzoic acid backbone. Its molecular formula is CHClO, and it has been studied for various applications in organic synthesis and as a potential therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. One significant target is the enzyme AKR1C1 dehydrogenase, which plays a crucial role in steroid metabolism and the detoxification of xenobiotics. Inhibition of this enzyme can lead to altered levels of steroid hormones and other metabolites, potentially affecting various physiological processes.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment. The specific pathways involved include the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antibacterial agent.
- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC values reported around 20 µM. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
Comparative Analysis
A comparison of this compound with similar compounds reveals distinct advantages in terms of potency and selectivity:
Compound | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
This compound | Yes | Yes | Induces apoptosis in cancer cells |
3-Chloro-2-hydroxybenzoic acid | Moderate | Moderate | Less potent than 2-chloro variant |
3-Chloro-5-phenylsalicylic acid | Limited | Yes | Different mechanism of action |
Properties
IUPAC Name |
2-chloro-5-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKSOLICHLCHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588095 | |
Record name | 4-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855207-59-9 | |
Record name | 4-Chloro[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855207-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-phenylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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